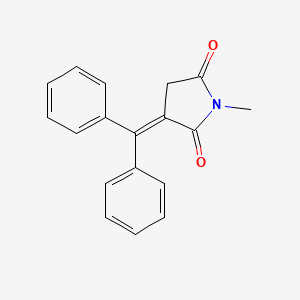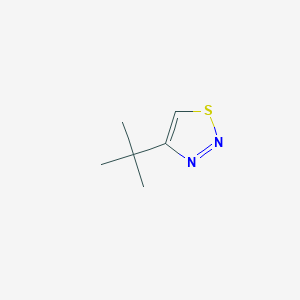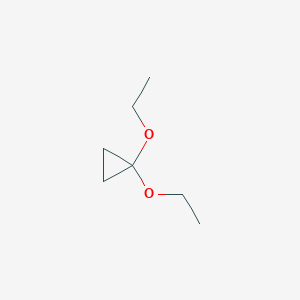
1,1-Diethoxycyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxycyclopropane: is an organic compound with the molecular formula C7H14O2 . It is a cyclopropane derivative where two ethoxy groups are attached to the same carbon atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethoxycyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with ethanol in the presence of an acid catalyst. This reaction leads to the formation of this compound through an acetalization process .
Industrial Production Methods: Industrial production of this compound typically involves the same acetalization reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethoxycyclopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of cyclopropanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly used.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1,1-Diethoxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1,1-diethoxycyclopropane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
1,1-Diethoxyethane: Similar in structure but lacks the cyclopropane ring.
1,1-Dimethoxycyclopropane: Similar but with methoxy groups instead of ethoxy groups.
Cyclopropanone Diethyl Acetal: Another acetal derivative of cyclopropanone
Uniqueness: 1,1-Diethoxycyclopropane is unique due to the presence of both the cyclopropane ring and the ethoxy groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Propriétés
Numéro CAS |
41330-13-6 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
1,1-diethoxycyclopropane |
InChI |
InChI=1S/C7H14O2/c1-3-8-7(5-6-7)9-4-2/h3-6H2,1-2H3 |
Clé InChI |
YNLODWGOXLMMSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


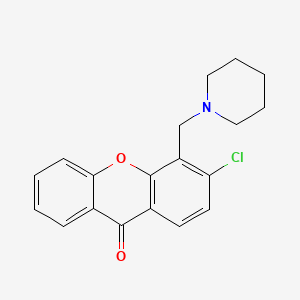
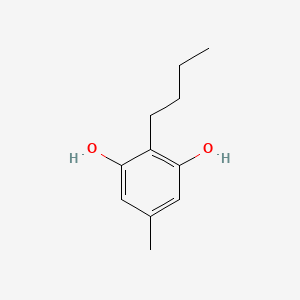
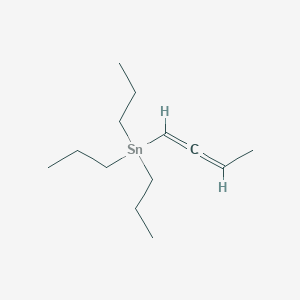
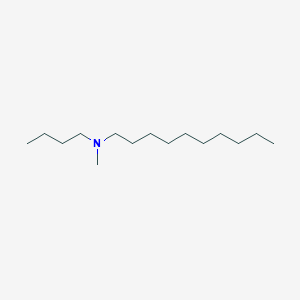
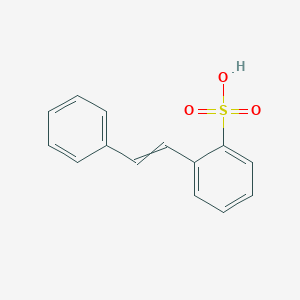
![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
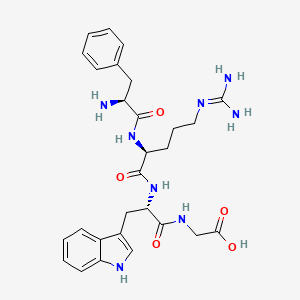
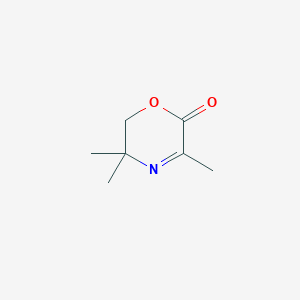
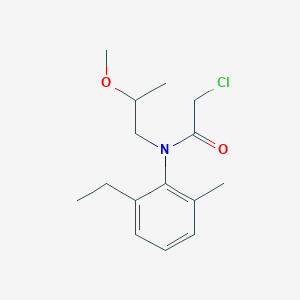
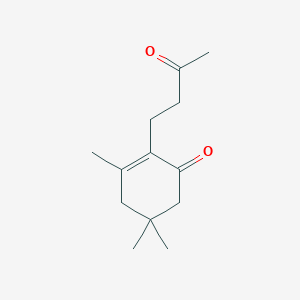
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
